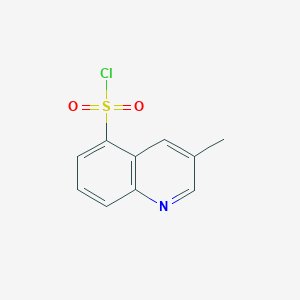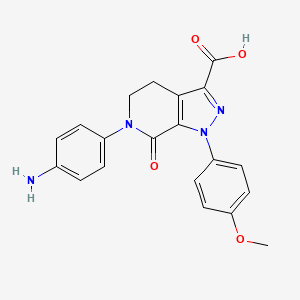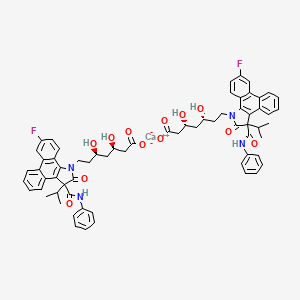
Dabigatran-Verunreinigung P
Übersicht
Beschreibung
Dabigatran Impurity 13 is a chemical compound with the molecular formula C35H43N7O5 and a molecular weight of 641.8 . It is related to Dabigatran, an anticoagulant drug sold under the brand name Pradaxa .
Synthesis Analysis
The synthesis of Dabigatran and its impurities has been reported in several studies . A novel synthon, n-hexyl-4-nitrophenyl carbonate (32), has been used to substantially eliminate the formation of potential impurities . The Pinner reaction was used to prepare a key intermediate, amidine 8, which was then subjected to nucleophilic substitution with the novel synthon to furnish the Dabigatran base .Molecular Structure Analysis
The molecular structure of Dabigatran Impurity 13 can be represented by the SMILES string: CN1C2=CC=C (C (N (C3=CC=CC=N3)CCC (OCCC)=O)=O)C=C2N=C1CNC4=CC=C (C (NC (OCCCCCC)=O)=N)C=C4 . This structure has been characterized by techniques such as LC-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dabigatran and its impurities have been studied . The reactions include N-acylation, reduction under catalytic hydrogenation conditions, and nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Qualitätskontrolle in der pharmazeutischen Produktion
Diese Verunreinigung spielt eine entscheidende Rolle bei der Qualitätskontrolle (QC) während der kommerziellen Produktion von Dabigatran. Sie dient als Referenzstandard, um das Vorhandensein und die Konzentration von Verunreinigungen zu bestimmen, was entscheidend ist, um die regulatorischen Standards zu erfüllen und die Zulassung für Abbreviated New Drug Applications (ANDA) zu erhalten {svg_1}.
Pharmakokinetische Studien
In der pharmakokinetischen Forschung wird „Dabigatran-Verunreinigung P“ verwendet, um den Metabolismus und die Verteilung von Dabigatran im Körper zu verstehen. Sie hilft bei der Beurteilung, wie Verunreinigungen die Wirksamkeit und das Sicherheitsprofil des Arzneimittels beeinflussen könnten {svg_2}.
Arzneimittelstabilitätstest
Die Verunreinigung wird in Stabilitätstests eingesetzt, um zu bewerten, wie sich Dabigatran unter verschiedenen Bedingungen im Laufe der Zeit zersetzt. Dies ist entscheidend, um die Haltbarkeit und die Lagerungsbedingungen des Arzneimittels zu bestimmen {svg_3}.
Regulierungskonformität
„this compound“ ist für die Einhaltung der Vorschriften von Bedeutung, da sie ein Maßstab für die Verunreinigungsprofilierung ist, die von den Gesundheitsbehörden vorgeschrieben wird. Ihre Identifizierung und Kontrolle sind erforderlich, damit das Arzneimittel als sicher für den öffentlichen Konsum gilt {svg_4}.
Bildungs- und Ausbildungszwecke
In akademischen Einrichtungen wird diese Verunreinigung für Bildungszwecke verwendet, um Studenten und Fachleute in pharmazeutischer Analyse und Qualitätssicherungsmethoden zu schulen {svg_5}.
Forschung zur Wirksamkeit von Antikoagulanzien
Schließlich wird „this compound“ in der Forschung verwendet, um die Wirksamkeit von Dabigatran als Antikoagulans zu untersuchen. Durch die Untersuchung der Auswirkungen von Verunreinigungen auf die Wirkung des Arzneimittels können Forscher seine antikoagulativen Eigenschaften besser verstehen und verbessern {svg_6}.
Wirkmechanismus
Target of Action
Dabigatran Impurity P, also known as Dabigatran Impurity 13, primarily targets thrombin , a key protein in the human coagulation system . Thrombin plays a central role in coagulation by activating factors V, XI, and fibrinogen itself .
Mode of Action
Dabigatran Impurity P is a direct and reversible inhibitor of thrombin activity . It mimics part of the molecular structure of fibrinogen, particularly in the area where thrombin and fibrinogen interact to convert fibrinogen into fibrin . This interaction inhibits thrombin’s key role in human hemostasis .
Biochemical Pathways
The inhibition of thrombin by Dabigatran Impurity P affects the coagulation pathway. Thrombin is responsible for the conversion of fibrinogen to fibrin, a critical step in blood clot formation . By inhibiting thrombin, Dabigatran Impurity P prevents this conversion, thereby acting as an anticoagulant .
Safety and Hazards
Zukünftige Richtungen
The safety of Dabigatran and its impurities continues to be a topic of research . Future studies may focus on further elucidating the properties of Dabigatran Impurity 13 and its potential effects on the efficacy and safety of Dabigatran. Additionally, the development of more sensitive and accurate methods for the detection and quantification of Dabigatran and its impurities is an important area of future research .
Eigenschaften
IUPAC Name |
3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSMJNALQPNLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408238-37-8 | |
| Record name | N-((2-(((4-((((Hexyloxy)carbonyl)amino)carbonyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)CARBONYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-.BETA.-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C89S36UVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)




